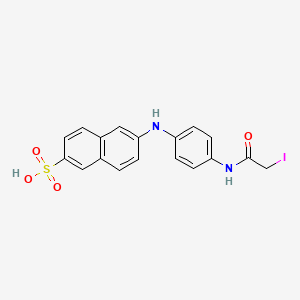
Iaans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iaans, also known as this compound, is a useful research compound. Its molecular formula is C18H15IN2O4S and its molecular weight is 482.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What experimental contexts is IAANS (a thiol-reactive fluorescent probe) commonly used in, and what methodological steps ensure its effective application?
this compound is widely used to study protein conformational changes, ligand-binding interactions, and molecular dynamics via fluorescence spectroscopy. Key steps include:
- Protein labeling : Site-specific cysteine mutagenesis (e.g., Cys53 in cardiac troponin C) followed by this compound incubation under reducing conditions to ensure covalent attachment .
- Fluorescence monitoring : Excitation at 330 nm and emission detection at 450–510 nm, with buffer optimization (e.g., 10 mM MOPS, 150 mM KCl) to maintain protein stability .
- Controls : Include unlabeled proteins and competitive thiol-blocking agents (e.g., DTT) to validate labeling specificity .
Q. How do researchers validate the specificity of this compound labeling in protein interaction studies?
- Mutagenesis validation : Compare fluorescence signals in wild-type vs. cysteine-free mutant proteins .
- Competitive assays : Use excess thiol-reactive agents (e.g., N-ethylmaleimide) to block non-specific binding .
- Structural corroboration : Cross-reference fluorescence data with structural techniques like X-ray crystallography or FRET .
Advanced Research Questions
Q. What are the critical considerations for designing stopped-flow kinetic experiments using this compound to study calcium-dependent protein dynamics?
- Instrument calibration : Ensure stopped-flow devices (e.g., Applied Photophysics SX.18 MV) have a dead time <2 ms to capture rapid conformational shifts .
- Buffer conditions : Maintain ionic strength (e.g., 150 mM KCl) and temperature (15–25°C) to mimic physiological environments .
- Data normalization : Correct for scattering artifacts and normalize traces to baseline fluorescence before EGTA-induced calcium removal .
Propriétés
Numéro CAS |
57450-03-0 |
|---|---|
Formule moléculaire |
C18H15IN2O4S |
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
6-[4-[(2-iodoacetyl)amino]anilino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H15IN2O4S/c19-11-18(22)21-15-6-4-14(5-7-15)20-16-3-1-13-10-17(26(23,24)25)8-2-12(13)9-16/h1-10,20H,11H2,(H,21,22)(H,23,24,25) |
Clé InChI |
APZRMCOINHOQTE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)NC(=O)CI |
SMILES canonique |
C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)NC(=O)CI |
Synonymes |
2-(4'-(2''-iodoacetamido)phenyl)aminonaphthalene-6-sulfonic acid IAANS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















